6-Chloro-5-hydroxy-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one
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Overview
Description
5-(7-Dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene is an organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it suitable for use in organic field-effect transistors (OFETs) and other electronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(7-Dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene typically involves the coupling of 7-dodecyl-9H-fluorene with 2,2’-bithiophene. This process can be achieved through various coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts under inert conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions in batch reactors, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Various substitution reactions can occur, introducing different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution can introduce halogen atoms into the molecule .
Scientific Research Applications
5-(7-Dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through its ability to facilitate charge transport in organic electronic devices. The molecular structure allows for efficient π-π stacking interactions, which enhance charge carrier mobility. The pathways involved include the formation of conductive channels within the organic semiconductor layer .
Comparison with Similar Compounds
- 5,5’-Dibromo-2,2’-bithiophene
- 7-Dodecyl-9H-fluorene-2-boronic acid
Uniqueness: 5-(7-Dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene is unique due to its combination of a fluorenyl group with a bithiophene moiety, which imparts both rigidity and flexibility to the molecule. This structural uniqueness contributes to its superior performance in electronic applications compared to similar compounds .
Properties
CAS No. |
919367-09-2 |
---|---|
Molecular Formula |
C12H7ClO5 |
Molecular Weight |
266.63 g/mol |
IUPAC Name |
6-chloro-5-hydroxy-4-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C12H7ClO5/c1-16-11-5-2-3-17-6(5)4-7-8(11)10(14)9(13)12(15)18-7/h2-4,14H,1H3 |
InChI Key |
JMOGEHPBXSRNHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=COC2=CC3=C1C(=C(C(=O)O3)Cl)O |
Origin of Product |
United States |
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